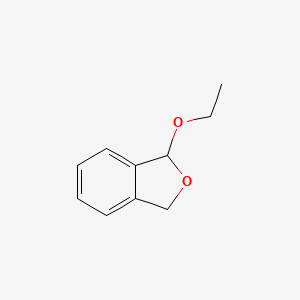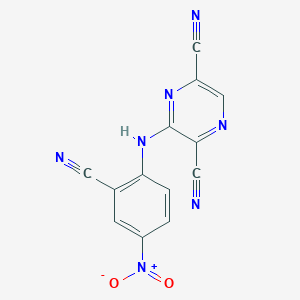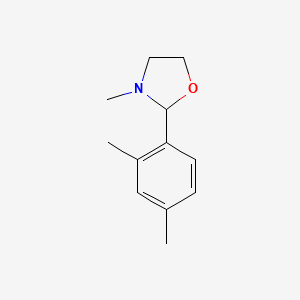![molecular formula C17H16ClN3O B12914550 4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- CAS No. 393855-93-1](/img/structure/B12914550.png)
4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a 4-chlorophenyl ethynyl group and a piperidin-4-ol moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl ethynyl group: This step often involves a Sonogashira coupling reaction, where a 4-chlorophenyl acetylene is coupled with the pyrimidine derivative using a palladium catalyst.
Attachment of the piperidin-4-ol moiety: This final step may involve nucleophilic substitution or other suitable reactions to introduce the piperidin-4-ol group.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Wissenschaftliche Forschungsanwendungen
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethynyl and piperidin-4-ol groups can play crucial roles in binding interactions, influencing the compound’s efficacy and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(5-((4-Fluorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and binding properties.
1-(5-((4-Methylphenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: The presence of a methyl group can influence the compound’s steric and electronic properties.
1-(5-((4-Bromophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol:
The uniqueness of 1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol lies in its specific combination of functional groups, which can provide distinct advantages in certain applications.
Eigenschaften
CAS-Nummer |
393855-93-1 |
|---|---|
Molekularformel |
C17H16ClN3O |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
1-[5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C17H16ClN3O/c18-15-5-2-13(3-6-15)1-4-14-11-19-12-20-17(14)21-9-7-16(22)8-10-21/h2-3,5-6,11-12,16,22H,7-10H2 |
InChI-Schlüssel |
MPHPCBVHCCBMFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=NC=NC=C2C#CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
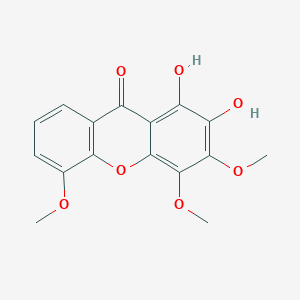

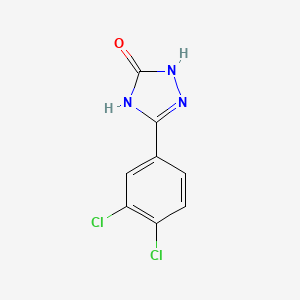
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)
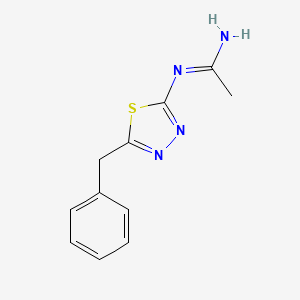

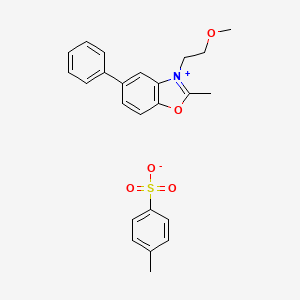
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
